2-Butyl-6-methylthiouracil

Description

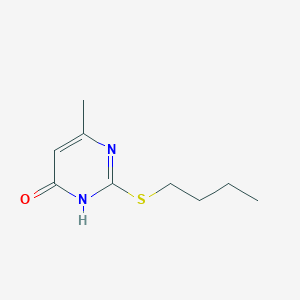

Structure

2D Structure

3D Structure

Properties

CAS No. |

55749-37-6 |

|---|---|

Molecular Formula |

C9H14N2OS |

Molecular Weight |

198.29 g/mol |

IUPAC Name |

2-butylsulfanyl-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N2OS/c1-3-4-5-13-9-10-7(2)6-8(12)11-9/h6H,3-5H2,1-2H3,(H,10,11,12) |

InChI Key |

IJMZSUIAWNDYKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC(=CC(=O)N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 6 Methylthiouracil and Analogs

Classical Pyrimidine (B1678525) Synthesis Approaches for the Thiouracil Scaffold

The formation of the fundamental thiouracil structure relies on well-established pyrimidine synthesis protocols. These methods typically involve the reaction of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. wjarr.com

Condensation Reactions with Thiourea Derivatives

A prevalent method for synthesizing the thiouracil ring is the condensation of a β-ketoester with thiourea. wikipedia.org This reaction is a cornerstone of pyrimidine chemistry. For instance, the synthesis of 6-methyl-2-thiouracil, the precursor to the title compound, is achieved by condensing ethyl acetoacetate (B1235776) with thiourea. wikipedia.orgchemicalbook.com This reaction is often carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. chemicalbook.com The general principle involves the reaction between a compound with an amidine structure (like thiourea) and a three-carbon compound. wjarr.com Variations of this approach include the condensation of thiourea with α,β-unsaturated ketones or a three-component reaction involving an aldehyde, ethyl acetoacetate, and thiourea. wjarr.com Another approach involves reacting an ester of acetic acid with an ester of formic acid in the presence of an alkali metal alcoholate to form an alkali metal formylacetic ester, which is then reacted with thiourea. google.com

Ring-Closing Cyclization Techniques

Ring-closing reactions are fundamental to forming the heterocyclic pyrimidine core of thiouracil. After the initial condensation, an intramolecular cyclization occurs to form the stable six-membered ring. The favorability of these cyclization reactions is governed by factors outlined in Baldwin's rules, which consider the trajectory of the reacting atoms. youtube.comlibretexts.org The Thorpe-Ingold effect, or gem-dialkyl effect, can accelerate these cyclization reactions due to steric compression between substituents on the acyclic precursor, which brings the reactive ends closer together. youtube.com While ring-closing metathesis (RCM) is a powerful tool for forming macrocycles and has been used in the synthesis of various complex molecules, its direct application to the primary synthesis of the small thiouracil ring is less common. drughunter.comnih.gov However, the principles of stereoelectronic control in ring closure remain paramount. youtube.com

Targeted Synthesis of 6-Alkyl-2-thiouracil Derivatives

The synthesis of specific 6-alkyl-2-thiouracil derivatives, such as 2-butyl-6-methylthiouracil, requires a focused approach, starting with the synthesis of a core structure that is subsequently modified.

Synthesis of 6-Methyl-2-thiouracil as a Core Structure

The synthesis of 6-methyl-2-thiouracil serves as a critical first step. This is reliably achieved through the condensation of ethyl 3-oxobutanoate (ethyl acetoacetate) and thiourea. chemicalbook.com The reaction is typically performed in ethanol (B145695) with a base like potassium hydroxide at elevated temperatures. chemicalbook.com After the reaction, the mixture is neutralized with an acid, leading to the precipitation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the desired product. chemicalbook.com Another method involves the reaction of acetylketene with thiourea derivatives, which can be performed with or without a catalyst, though the use of a catalyst such as Yb(TFA)3 in toluene (B28343) has been shown to improve yields. tandfonline.com

Table 1: Synthesis of 6-Methyl-2-thiouracil

| Reactants | Reagents/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 3-oxobutanoate, Thiourea | KOH, Ethanol | 80°C, 5 h | 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 91% | chemicalbook.com |

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Thiourea | Yb(TFA)3, Toluene | Reflux, 4 h | 6-methylthiouracil | - | tandfonline.com |

Strategies for Introducing the 2-Butyl Moiety and Other Alkyl Chains

Once the 6-methyl-2-thiouracil core is established, the introduction of the 2-butyl group is typically achieved through alkylation. The sulfur atom in the 2-position of the thiouracil ring is a good nucleophile, making it susceptible to reaction with alkyl halides. iosrjournals.org This S-alkylation is a common strategy. iosrjournals.org While direct N-alkylation is also possible, it can lead to a mixture of N-1 and N-3 isomers. researchgate.net For instance, several 6-anilino-2-thiouracils, including a p-n-butyl analogue, have been synthesized, demonstrating the feasibility of introducing alkyl chains. nih.gov

Derivatization Strategies of the Thiouracil Nucleus for Novel Compounds

The thiouracil nucleus is a versatile scaffold that can be extensively modified to generate a library of novel compounds. The reactivity of the ring at various positions allows for a wide range of derivatization strategies.

The pyrimidine ring itself is generally unreactive toward electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the hydroxyl and thio groups in 2-thiouracil (B1096) activates the ring. nih.gov A key reaction is chlorosulfonation, which can be achieved by reacting 2-thiouracil with a mixture of chlorosulfonic acid and thionyl chloride to produce an active sulfonyl chloride derivative. nih.govmdpi.com This sulfonyl chloride can then be reacted with various amines to form sulfonamides. nih.govmdpi.comresearchgate.net

Another common derivatization involves the reaction with chloroacetyl chloride, which can acylate the thiouracil ring. iosrjournals.org The resulting product can then be reacted with hydrazine (B178648) hydrate (B1144303) or other nucleophiles to introduce further functional groups. iosrjournals.org The 4-position of the thiouracil ring can also be targeted. For example, treatment with a mixture of POCl3 and PCl5 can replace the hydroxyl group with a chlorine atom, creating a reactive intermediate for further substitution reactions. nih.govekb.eg This chloro derivative can then react with various nucleophiles, such as amines. nih.govekb.eg

Table 2: Derivatization Reactions of the Thiouracil Nucleus

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Thiouracil | Chlorosulfonic acid, Thionyl chloride | 2-Thiouracil-5-sulfonyl chloride | nih.govmdpi.com |

| 2-Thiouracil-5-sulfonyl chloride | Aromatic amines | Sulfonamides | nih.govmdpi.com |

| 6-Methyl-2-thiouracil | Chloroacetyl chloride | 1-Chloroacetyl-6-methyl-2-thiouracil | iosrjournals.org |

| 1-Chloroacetyl-6-methyl-2-thiouracil | Hydrazine hydrate | Aceto hydrazide derivative | iosrjournals.org |

| Thiouracil derivative | POCl3, PCl5 | 4-Chloropyrimidine derivative | nih.govekb.eg |

| 4-Chloropyrimidine derivative | p-Aminoacetophenone | Aniline derivative | nih.gov |

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, in its unsubstituted form, is generally unreactive toward electrophilic substitution due to the electron-withdrawing effects of its two nitrogen atoms. nih.govresearchgate.net However, the presence of electron-releasing groups, such as the hydroxyl (-OH) and thiol (-SH) groups in the thiouracil nucleus, can activate the ring for such reactions. nih.govmdpi.com These activating groups counteract the deactivating influence of the nitrogen atoms, making electrophilic attack more feasible. mdpi.com

Specifically, electrophilic substitutions like halogenation, Vilsmeier formylation, and nitration typically occur at the C-5 position of the pyrimidine ring when it is appropriately activated. researchgate.netgrowingscience.com For instance, the introduction of a sulfonyl chloride group at the C-5 position is a key step in the synthesis of many thiouracil derivatives. nih.gov This is achieved through chlorosulfonation, a reaction that highlights the enhanced reactivity of the thiouracil nucleus compared to the basic pyrimidine structure. nih.govmdpi.commdpi.com

Nucleophilic Substitution Reactions and Their Variants

Nucleophilic substitution reactions are a cornerstone in the diversification of thiouracil derivatives. A common strategy involves the initial conversion of a hydroxyl group on the pyrimidine ring to a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). nih.gov This chlorinated intermediate can then readily react with various nucleophiles.

For example, these activated chloropyrimidine derivatives can undergo substitution with amines to form aminopyrimidine compounds. nih.gov This method has been employed to synthesize a series of N-substituted pyrimidine-5-sulfonamides by reacting 2-thiouracil-5-sulfonyl chloride with different amines in the presence of a base like pyridine (B92270). mdpi.com Another variant is the reaction with hydrazine hydrate (NH2NH2), which leads to the formation of hydrazinopyrimidine derivatives. nih.gov These reactions demonstrate the versatility of nucleophilic substitution in creating a wide array of functionalized thiouracils. Furthermore, a novel method for nucleophilic substitution involves the desulfurization of thiols, which can be activated by a triphenylphosphine (B44618) (Ph3P)/1,2-diiodoethane (ICH2CH2I) system to react with a broad range of nucleophiles, including free amines. cas.cn

Formation of Sulphonamide Derivatives

The synthesis of sulphonamide derivatives of thiouracil is a significant area of research, often initiated by the chlorosulfonation of the thiouracil ring. mdpi.commdpi.comresearchgate.net The process typically begins with the reaction of a thiouracil, such as 6-methyl-2-thiouracil, with chlorosulphonic acid at elevated temperatures to produce the corresponding pyrimidine-5-sulfonyl chloride intermediate. nih.govmdpi.com

This sulfonyl chloride is a versatile precursor that can be reacted with a variety of primary and secondary amines, as well as other nucleophiles, to yield a diverse range of sulphonamide derivatives. mdpi.comresearchgate.netnih.gov The reaction is generally carried out in a suitable solvent like absolute ethanol, often with the addition of a base such as pyridine to act as an acid scavenger. nih.govmdpi.commdpi.com This straightforward two-step process has been successfully used to prepare N-substituted pyrimidine-5-sulfonamides and has been a key strategy in the development of novel thiouracil-based compounds. mdpi.commdpi.comnih.gov

Reactions Involving Side Chain Functionalization (e.g., Chalcones, Pyrazolines)

Side chain functionalization significantly expands the chemical diversity of thiouracil derivatives. A prominent example is the synthesis of chalcones, which are α,β-unsaturated carbonyl compounds. nih.govresearchgate.net These are typically formed through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde in the presence of a base, such as an ethanolic sodium hydroxide solution. mdpi.commdpi.comresearchgate.net For instance, N-(3-acetylphenyl)pyrimidine-5-sulfonamide can be reacted with various aromatic aldehydes to produce chalcone (B49325) derivatives. mdpi.com

These chalcones can then serve as precursors for the synthesis of other heterocyclic systems, such as pyrazolines. The cyclization of chalcones with hydrazine hydrate in an acidic medium like acetic acid or formic acid yields pyrazoline derivatives. researchgate.net This two-step process, starting from an appropriately substituted thiouracil, allows for the introduction of complex, multi-ring structures onto the pyrimidine core. Thiazole derivatives can also be synthesized from thiouracil precursors through multi-step reactions involving intermediates like thiosemicarbazones. researchgate.netnih.govnih.gov

Alkylation and Acylation Reactions on Heteroatoms (S, N)

Alkylation and acylation reactions on the sulfur (S) and nitrogen (N) heteroatoms of the thiouracil ring are fundamental for modifying its properties. The sulfur atom can be methylated to form methylmercapto derivatives, which can then undergo further reactions. researchgate.net The nitrogen atoms in the pyrimidine ring can also be alkylated. pharmaguideline.com

Acylation reactions are also common. For example, hydrazinopyrimidine derivatives of thiouracil can be reacted with acetic anhydride (B1165640) or trimethyl orthoformate to yield acylated and related products. nih.gov Acyl isothiocyanates can be generated in situ from acid chlorides and potassium thiocyanate (B1210189) (KSCN) and then reacted with amines to form acyl thiourea derivatives. nih.gov These reactions on the heteroatoms provide a direct means to introduce a variety of substituents and fine-tune the chemical characteristics of the thiouracil scaffold.

Advanced Synthetic Techniques for Thiouracil Derivatives

In addition to traditional methods, advanced synthetic techniques are being employed to improve the efficiency and scope of thiouracil derivative synthesis.

Catalytic Approaches (e.g., Yb(TFA)3 mediated synthesis)

Catalytic methods offer significant advantages in terms of reaction efficiency and conditions. Ytterbium(III) trifluoroacetate (B77799) (Yb(TFA)3) has been identified as an effective catalyst for the synthesis of 6-methylthiouracil and 6-methyluracil (B20015) derivatives. yyu.edu.tr This method involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with thiourea or urea compounds in the presence of the Yb(TFA)3 catalyst. yyu.edu.tr Lanthanide triflates, such as ytterbium triflate (Yb(OTf)3), are also known to be highly efficient catalysts for various organic transformations, including the synthesis of imidazole (B134444) and thiochromenothiazinone derivatives. researchgate.netrsc.org These catalytic approaches often feature mild reaction conditions, high yields, and the potential for catalyst recovery and reuse, making them attractive for green chemistry applications. researchgate.net Thiouracil itself has also been shown to act as a Brønsted acid catalyst in stereoselective glycosylation reactions. rsc.org

Green Chemistry Principles in Thiouracil Synthesis

The core tenets of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiouracils, aiming to mitigate the environmental impact of traditional chemical processes. youtube.comnih.gov These principles focus on several key areas: waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, utilization of safer solvents and auxiliaries, and design for energy efficiency. youtube.com

Solvent-Free and Alternative Solvent Systems

A significant area of focus in greening thiouracil synthesis is the reduction or elimination of hazardous organic solvents. Traditional methods often employ volatile and toxic solvents. To address this, researchers have explored solvent-free reaction conditions and the use of greener alternatives. skpharmteco.comtudelft.nl For instance, mechanochemistry, which involves initiating reactions through mechanical energy in a ball mill, can often be performed without any solvent, leading to reduced waste and energy consumption. nih.govresearchgate.net Deep eutectic solvents (DESs) have also emerged as promising green catalysts and reaction media. nih.gov These solvents are biodegradable, have low toxicity, and can often be recycled and reused. nih.gov

Another approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. While the solubility of some reactants may be a challenge, the development of water-compatible catalysts and reaction conditions is an active area of research.

Energy-Efficient Synthesis

Microwave-assisted and ultrasound-assisted syntheses are two prominent techniques that align with the principle of designing for energy efficiency. nih.govnih.govnih.govorganic-chemistry.orgresearchgate.netrsc.org These methods can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid and uniform heating. nih.govnih.govorganic-chemistry.orgresearchgate.netrsc.org This often leads to a dramatic reduction in reaction time and an increase in product yield. nih.gov For example, the synthesis of certain thiazolopyrimidine derivatives, which are structurally related to thiouracils, showed a 17–23% increase in yield with significantly reduced reaction times under microwave irradiation compared to conventional methods. nih.gov

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can induce cavitation in the reaction medium, creating localized high-pressure and high-temperature zones that accelerate chemical reactions. nih.govijcr.info This method has been successfully employed in the synthesis of various heterocyclic compounds, often at room temperature, which further contributes to energy savings. ijcr.info

Catalysis and Atom Economy

The use of efficient and recyclable catalysts is another key aspect of green thiouracil synthesis. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is particularly desirable. tudelft.nl For example, iron(III) chloride (FeCl₃) has been used as a heterogeneous catalyst for the solvent-free synthesis of (thio)ester derivatives. tudelft.nl

Atom economy, a concept that measures the efficiency of a reaction in converting reactants into the desired product, is also a critical consideration. youtube.com Reactions with high atom economy generate minimal waste. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy by eliminating the need for purification of intermediates, thereby reducing solvent use and waste generation. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Conventional and Green Synthetic Methods for Thiouracil Analogs

| Feature | Conventional Synthesis | Green Synthesis (Microwave/Ultrasound/Solvent-Free) |

| Reaction Time | Often hours to days nih.govmdpi.commdpi.comnih.govorgsyn.org | Typically minutes to a few hours nih.govnih.govorganic-chemistry.orgresearchgate.netijcr.info |

| Energy Consumption | High (prolonged heating) | Low (efficient and rapid heating) nih.govnih.gov |

| Solvent Use | Often uses hazardous/volatile organic solvents nih.govmdpi.commdpi.comnih.gov | Minimal or no solvent; use of greener solvents like water or DESs skpharmteco.comtudelft.nlresearchgate.netnih.govnih.gov |

| Yield | Variable, can be moderate | Often higher yields nih.govresearchgate.net |

| Waste Generation | Significant, due to solvent use and byproducts | Reduced, due to higher atom economy and less solvent youtube.comnih.gov |

| Catalyst | Often stoichiometric reagents | Use of recyclable catalysts tudelft.nlnih.gov |

Molecular Structure and Conformation Studies of 2 Butyl 6 Methylthiouracil and Derivatives

Tautomeric Equilibria and Dominant Forms (e.g., Keto-thione Tautomerism)

Thiouracil derivatives, including 2-butyl-6-methylthiouracil, can exist in various tautomeric forms due to the presence of amide and thioamide groups within the pyrimidine (B1678525) ring. The principal tautomerism observed is the keto-thione/enol-thiol equilibrium.

Depending on the pH and solvent conditions, 6-methyl-2-thiouracil, a close analogue of the title compound, may exist in several tautomeric forms. nih.gov The primary forms are the diketo-thione form (2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone) and the enol-thiol form (2-mercapto-4-hydroxy-6-methylpyrimidine). nih.govresearchgate.net The diketo-thione tautomer is generally the most stable and predominant form in the solid state and in neutral solutions. The potential tautomeric forms for this compound are illustrated below.

Table 1: Possible Tautomeric Forms of this compound

| Tautomeric Form | Structure | IUPAC Name |

| Keto-thione |  | 2-Butyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one-2-thione |

| Enol-thione |  | 2-Butyl-4-hydroxy-6-methylpyrimidine-2(1H)-thione |

| Keto-thiol |  | 2-Butyl-2-mercapto-6-methylpyrimidin-4(1H)-one |

| Enol-thiol |  | 2-Butyl-2-mercapto-6-methylpyrimidin-4-ol |

Spectroscopic studies on 6-methyl-2-thiouracil derivatives confirm the predominance of the keto-thione form. For instance, in the synthesis of new derivatives from 6-methyl-2-thiouracil, the starting material is treated as 1-chloroacetyl-6-methyl-2-thiouracil, indicating the presence of the N-H proton available for substitution, which is characteristic of the keto-thione form. iosrjournals.org

Stereochemical Considerations and Conformational Analysis

The stereochemistry of this compound is primarily influenced by the rotational freedom of the butyl group attached at the C2 position. While the pyrimidine ring itself is largely planar, the butyl chain can adopt various conformations.

For this compound, the most stable conformation would likely be one that minimizes steric hindrance between the butyl group and the methyl group at the C6 position, as well as with the adjacent exocyclic sulfur and oxygen atoms.

Intra- and Intermolecular Interactions in Thiouracil Derivatives

The molecular structure of thiouracil derivatives allows for a variety of intra- and intermolecular interactions, with hydrogen bonding being the most significant. The N-H groups of the pyrimidine ring act as hydrogen bond donors, while the carbonyl (C=O) and thiocarbonyl (C=S) groups serve as hydrogen bond acceptors.

In the solid state, these interactions are crucial in defining the crystal packing. Studies on related compounds like 6-methyluracil (B20015) show extensive hydrogen bonding networks. nih.gov For thiouracil derivatives, both N-H···O and N-H···S hydrogen bonds are possible. The relative strength and preference of these interactions influence the supramolecular architecture.

While intramolecular hydrogen bonds are less likely in the primary tautomeric form of this compound due to the fixed geometry of the ring, intermolecular hydrogen bonds play a dominant role in its physical properties and crystal structure. For instance, the synthesis of metal complexes with 6-methyl-2-thiouracil and 6-propyl-2-thiouracil highlights the coordinating ability of the sulfur and nitrogen atoms, which is a manifestation of their electron-donating and hydrogen-bonding capabilities. mdpi.com

Crystal Structure Analysis of Thiouracil Derivatives

The crystal structure of thiouracil derivatives reveals detailed information about bond lengths, bond angles, and the three-dimensional arrangement of molecules. While a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insights.

The crystal structure of 6-methyluracil, a closely related compound, has been determined, showing a planar pyrimidine ring and a network of intermolecular hydrogen bonds. nih.gov For 6-methyl-2-thiouracil, crystallographic data is available through the Cambridge Structural Database (CSD), although a detailed analysis is not provided in the readily accessible literature. nih.gov An X-ray charge density study on a 6-methyluracil derivative revealed minor conformational static disorder, highlighting the complexity that can arise in the crystal packing of these molecules. researchgate.net

The general expectation for the crystal structure of this compound would be a packing arrangement dominated by N-H···O and/or N-H···S hydrogen bonds, forming chains or sheets of molecules. The butyl group would likely be oriented to minimize steric clashes and could potentially engage in weaker van der Waals interactions with neighboring molecules.

Table 2: Spectroscopic Data for a Derivative of 6-methyl-2-thiouracil

| Compound | Technique | Key Signals (δ, ppm) | Reference |

| 1-chloroacetyl 6-methyl thiouracil | ¹H-NMR (DMSO-d₆) | 2.74 (s, 3H, -CH₃), 5.90 (s, 2H, -CH₂-) | iosrjournals.org |

This data for a derivative provides an indication of the chemical environment of the protons in a modified 6-methyl-2-thiouracil structure.

Computational Chemistry and Theoretical Investigations of 2 Butyl 6 Methylthiouracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For thiouracil derivatives, these studies provide insights into their electronic characteristics and reactivity. nih.govnih.gov

Density Functional Theory (DFT) Studies on Electronic Structure

No specific DFT studies on the electronic structure of 2-Butyl-6-methylthiouracil have been identified in the current body of scientific literature. Such a study would involve optimizing the molecule's geometry and calculating its electronic energy and distribution to understand its stability and fundamental state.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals indicates the molecule's propensity to engage in chemical reactions. Currently, there are no published HOMO-LUMO energy values or orbital distribution maps for this compound.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are vital for identifying the electron-rich and electron-poor regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. An MEP analysis for this compound would reveal how the butyl and methyl groups influence the charge distribution on the thiouracil ring, but such data is not available.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. Specific NBO analysis data detailing these hyperconjugative interactions in this compound is absent from published research.

Ligand-Protein Interaction Predictions and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For a compound like this compound, docking studies against relevant biological targets, such as thyroid peroxidase, could predict its binding affinity and interaction patterns, offering insights into its potential biological activity. mdpi.comresearchgate.net A review of the literature indicates that while docking studies have been performed for many thiouracil derivatives, none have been published specifically for this compound. nih.govnih.gov

Enzyme Active Site Interactions (e.g., 15-Lipoxygenase, Histone Deacetylase)

Computational studies, including molecular docking, have been instrumental in elucidating the interactions of thiouracil derivatives with various enzyme active sites. These investigations provide a molecular-level understanding of the inhibition mechanisms and guide the design of more potent and selective inhibitors.

15-Lipoxygenase (15-LOX):

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov The 15-LOX-2 isoform, in particular, is implicated in the pathophysiology of inflammatory conditions such as atherosclerosis, making it a significant therapeutic target. nih.gov

Novel 2-thiouracil-5-sulfonamide derivatives have been designed and synthesized as potential 15-LOX inhibitors. mdpi.com Molecular docking studies of these compounds have revealed key interactions within the 15-LOX active site. The thiouracil scaffold, along with various substituents, engages with critical amino acid residues, leading to the inhibition of the enzyme's catalytic activity. The presence of a sulfur atom and a free NH group in the 2-thiouracil (B1096) structure is thought to contribute to its radical scavenging and electron-donating properties, which are relevant to its antioxidant and enzyme-inhibiting activities. mdpi.com

Histone Deacetylase (HDAC):

Histone deacetylases are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from lysine (B10760008) residues of histones. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govnih.gov

While direct studies on this compound's interaction with HDACs are not extensively documented in the provided results, the broader class of thiouracil-containing compounds has been investigated. The general principle involves the inhibitor molecule binding to the active site of the HDAC enzyme, often chelating the zinc ion that is crucial for its catalytic activity. Structure-activity relationship studies on various HDAC inhibitors have shown that the nature and positioning of different functional groups on the core scaffold significantly influence their binding affinity and selectivity towards different HDAC isoforms. nih.gov

Structure-Based Drug Design Principles Applied to Thiouracil Scaffolds

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. greeley.org This approach has been successfully applied to the development of inhibitors based on the thiouracil scaffold.

The core principle of SBDD involves an iterative cycle of designing, synthesizing, and testing compounds, with structural data from techniques like X-ray crystallography or NMR spectroscopy guiding each step. greeley.org For thiouracil scaffolds, SBDD can inform the strategic modification of the butyl and methyl groups in this compound to enhance interactions with the target enzyme's active site.

Key considerations in the SBDD of thiouracil derivatives include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the thiouracil core with other heterocyclic systems or modifying substituents to improve properties like potency, selectivity, and pharmacokinetic profiles.

Introduction of Lipophilic Groups: As observed in the development of more active thiouracil derivatives, the incorporation of lipophilic side chains can enhance binding to hydrophobic pockets within the enzyme's active site. wikipedia.org

Exploiting Specific Interactions: Designing molecules that can form specific hydrogen bonds, ionic interactions, or van der Waals contacts with key residues in the target's active site to increase binding affinity and selectivity.

The application of SBDD to thiouracil-based compounds has led to the development of potent inhibitors for various targets, including topoisomerases and kinases. nih.govresearchgate.netnih.gov

Theoretical Aspects of Chemical Reactivity and Inhibition Mechanisms

Theoretical chemistry provides valuable tools for understanding the chemical reactivity and inhibition mechanisms of molecules like this compound. Density Functional Theory (DFT) calculations are often employed to study the electronic structure, reactivity descriptors, and potential reaction pathways of such compounds.

Chemical Reactivity:

The reactivity of this compound is influenced by the electronic properties of the thiouracil ring and its substituents. The presence of the thio-amide group (-NH-C=S) and the keto-enol tautomerism of the uracil (B121893) ring system are key determinants of its chemical behavior. Theoretical calculations can predict sites of electrophilic and nucleophilic attack, protonation energies, and the stability of different tautomeric forms.

Inhibition Mechanisms:

Thiouracil derivatives can act as inhibitors through various mechanisms:

Competitive Inhibition: The inhibitor competes with the endogenous substrate for binding to the active site of the enzyme. Molecular docking studies can predict the binding poses and affinities of thiouracil derivatives in the active site, supporting a competitive inhibition model. mdpi.com

Mechanism-Based Inactivation: In some cases, the inhibitor can be a substrate for the enzyme, and during the catalytic process, it is converted into a reactive species that covalently modifies and inactivates the enzyme. For instance, 6-n-propyl-2-thiouracil has been shown to be a mechanism-based inactivator of neuronal nitric oxide synthase. nih.gov

Allosteric Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. mdpi.com

The specific mechanism of inhibition for this compound would depend on the target enzyme and the nature of the interactions within the binding pocket.

Structure Activity Relationship Sar Studies of 2 Butyl 6 Methylthiouracil Derivatives

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of 2-Butyl-6-methylthiouracil derivatives can be significantly altered by modifying substituents at various positions on the thiouracil ring.

The nature of the alkyl chain at the C6 position of the thiouracil ring plays a significant role in the biological activity of these compounds. Studies on various 6-substituted uracil (B121893) derivatives have demonstrated that the size and character of this substituent can influence the molecule's interaction with biological targets. For instance, in a study evaluating the proliferative activity of 6-substituted uracil derivatives on lung cells, 1-butyl-6-methyluracil (B86784), along with 3-methyl-6-cyclopropyluracil, demonstrated the highest levels of cell proliferation and were well-tolerated. jppres.comresearchgate.net This suggests that a certain degree of lipophilicity and specific steric bulk at this position can be advantageous for this particular biological effect. Further research into a series of 6-n-propyl-2-thiouracil derivatives, where the propyl group is at position 6, has also highlighted the importance of this position in determining antibacterial and cytotoxic activities. researchgate.net

Table 1: Impact of C6-Substituents on the Proliferative Activity of Uracil Derivatives

| Compound | C6-Substituent | Proliferative Activity |

|---|---|---|

| 1-butyl-6-methyluracil | Methyl | High |

Data synthesized from studies on 6-substituted uracil derivatives. jppres.comresearchgate.net

Modifications at the 2- and 5-positions of the thiouracil ring also have a profound impact on the biological profile of the resulting derivatives. The introduction of different functional groups can modulate properties such as solubility, binding affinity, and metabolic stability.

Alkylation at the sulfur atom (position 2) of 6-n-propyl-2-thiouracil has been shown to yield compounds with notable antibacterial and cytotoxic properties. researchgate.net For example, S-alkylation with butyl and other groups led to derivatives with activity against various bacterial strains and cancer cell lines. researchgate.net This indicates that the thio-group at position 2 is a key site for chemical modification to enhance or introduce new biological activities.

While specific SAR data for sulfonamide substitutions directly on this compound is limited in the provided context, the general principle of introducing sulfonamide moieties into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance biological activity, including antimicrobial and anticancer effects.

Similarly, the fusion of other rings to the thiouracil core can create novel chemical entities with distinct pharmacological profiles. This approach can lead to more rigid structures, potentially increasing binding affinity and selectivity for specific biological targets.

Correlation Between Molecular Architecture and Specific Biological Activities

The antioxidant potential of thiouracil derivatives is often linked to the presence of the thiourea (B124793) moiety and the nature of substituents on the pyrimidine (B1678525) ring. For a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, the ester group at the 5-position was found to influence the antioxidant capacity. researchgate.net Specifically, the compound with an iso-propyl ester (3c) showed the most potent diphenyl picrylhydrazine (DPPH) radical scavenging activity. researchgate.net Furthermore, derivatives with tert-butyl (3d) and benzyl (B1604629) (3e) esters demonstrated moderate reducing power. researchgate.net This suggests that the steric and electronic properties of the substituent at position 5 can modulate the ability of the molecule to donate electrons or scavenge free radicals.

Table 2: Antioxidant Activity of 6-Methyl-2-thioxo-tetrahydropyrimidine Derivatives

| Compound | Substituent at C5 | DPPH Scavenging Activity (IC50) | Reducing Power |

|---|---|---|---|

| 3c | iso-Propyl carboxylate | 0.6 mg/ml | - |

| 3d | tert-Butyl carboxylate | - | Moderate |

Data from a study on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. researchgate.net

The primary mechanism of antithyroid drugs like methylthiouracil (B1676490) and propylthiouracil (B1679721) involves the inhibition of thyroid peroxidase, which in turn reduces the production of thyroid hormones. wikipedia.orgiarc.fr SAR studies in this area have shown that the unsubstituted N1-H and the thiocarbonyl group (C=S) are crucial for antithyroid activity. The nature of the substituent at the C6 position also influences potency. It has been noted that incorporating a lipophilic side chain can lead to better activity. wikipedia.org While this compound is not a clinically used antithyroid agent, the structural features it shares with established drugs like propylthiouracil—namely the 6-alkyl group and the thiouracil core—are indicative of its potential to interact with thyroid peroxidase. Categorical Structure-Activity Relationship (Cat-SAR) analyses have been employed to model the developmental toxicity of antithyroid drugs, highlighting the importance of specific structural fragments in determining their biological effects. nih.gov

The antimicrobial properties of thiouracil derivatives are highly dependent on the substituents attached to the core ring structure. In a study of 6-n-propylthiouracil derivatives, S-alkylation at the 2-position yielded compounds with varying degrees of antibacterial activity. researchgate.net For instance, the derivative with a sec-butyl group at the S-position (2d) showed the most potent activity against Branhamella catarrhalis. researchgate.net This highlights the importance of the lipophilicity and branching of the S-alkyl chain for antibacterial efficacy.

For antifungal activity, SAR studies on related heterocyclic compounds, such as thiosemicarbazides, have identified key molecular descriptors. nih.gov These include the electrostatic potential surface, the energy of the highest occupied molecular orbital (HOMO), surface area, volume, and hydration energy. nih.gov While not directly on this compound, these findings suggest that similar physicochemical properties are likely to govern the antifungal potential of its derivatives. The presence of a lipophilic butyl group in this compound could contribute favorably to its ability to penetrate microbial cell membranes.

Table 3: Antibacterial Activity of S-Substituted 6-n-Propylthiouracil Derivatives

| Compound | S-Substituent | Most Potent Activity Against | MIC (µg/mL) |

|---|

Data from a study on substituted 6-n-propylthiouracils. researchgate.net

SAR for Cytotoxic and Antitumor Effects

The structure-activity relationship (SAR) for cytotoxic and antitumor effects of 2-thiouracil (B1096) derivatives reveals that the nature and position of substituents on the pyrimidine ring are critical for activity. While specific studies on this compound are part of a broader investigation into this class of compounds, general principles can be established from research on related heterocyclic scaffolds. researchgate.netrjraap.com

Modifications at various positions of the uracil ring have been shown to modulate cytotoxic potency. For instance, the introduction of different functional groups can significantly impact the compound's ability to inhibit cancer cell growth. nih.gov Studies on similar heterocyclic compounds indicate that the presence of certain substituents, such as halogens (fluoro, chloro) or methyl groups, can enhance antitumor activity. nih.gov The position of these groups is also crucial; for example, substitutions on an attached phenyl ring at the meta and para positions have been found to increase antimetastatic effects in some isocoumarin (B1212949) analogues. nih.gov

In many heterocyclic anticancer agents, the mechanism of action involves targeting microtubules or inhibiting specific enzymes crucial for cancer cell survival, such as protein kinases or topoisomerases. researchgate.netnih.gov The SAR of these derivatives helps in optimizing the lead compound to enhance its efficacy and selectivity against various cancer cell lines. researchgate.netnih.gov For example, in a series of cyclopenta[d]pyrimidines, a related scaffold, a 4'-methoxy group was found to be important for potent activity, while a substituent at the 6-position was not essential. nih.gov

Table 1: General SAR Principles for Cytotoxicity in Thiouracil-like Scaffolds

| Position of Modification sort | Substituent/Modification sort | General Effect on Cytotoxic/Antitumor Activity sort |

|---|---|---|

| C6-Position | Aromatic/Anilino Rings | Can introduce new interaction points, potentially increasing potency. |

| N3-Position | Alkylation | May alter solubility and cell permeability, influencing overall activity. |

| C5-Position | Halogenation (e.g., F, Cl, Br) | Often increases lipophilicity and can enhance binding affinity, leading to higher potency. nih.gov |

| C2-Position (Thio group) | Replacement of Sulfur (e.g., with O, Se) | Significantly alters electronic properties and hydrogen bonding capacity, which can either increase or decrease activity. |

| C2-Position (Butyl group) | Varying Alkyl Chain Length | Modulates lipophilicity, affecting membrane permeability and target engagement. |

SAR for Enzyme Inhibition

Derivatives of 2-thiouracil are well-known for their ability to inhibit specific enzymes, most notably iodothyronine deiodinases, which are involved in the metabolism of thyroid hormones. nih.gov SAR studies have been crucial in developing potent inhibitors based on this scaffold.

Research into 6-anilino-2-thiouracils has demonstrated that significant gains in inhibitory potency can be achieved by modifying the C6-position. nih.gov For instance, the introduction of a p-n-butylanilino group at the 6-position of the 2-thiouracil core results in a compound that is a much more effective inhibitor of human placenta iodothyronine deiodinase than the standard drug, 6-propyl-2-thiouracil. nih.gov This highlights the importance of the substituent at this position for potent enzyme inhibition. The p-ethyl and p-n-butyl analogues were identified as particularly strong inhibitors of the enzyme. nih.gov

Furthermore, attempts to alkylate the N3-position of these molecules sometimes led to rearrangement, creating novel structures that also strongly inhibited the deiodinase reaction, indicating that multiple regions of the molecule contribute to its interaction with the enzyme. nih.gov

Table 2: Enzyme Inhibition by 6-Substituted-2-Thiouracil Derivatives

| Compound sort | Target Enzyme sort | Observed Inhibitory Effect sort |

|---|---|---|

| 6-propyl-2-thiouracil | Iodothyronine Deiodinase | Standard inhibitor, used as a benchmark. nih.gov |

| 6-(p-ethylanilino)-2-thiouracil | Iodothyronine Deiodinase | Strongly inhibitory; more effective than 6-propyl-2-thiouracil. nih.gov |

| 6-(p-n-butylanilino)-2-thiouracil | Iodothyronine Deiodinase | Strongly inhibitory; significantly more effective than 6-propyl-2-thiouracil. nih.gov |

| 3-methyl-5-benzyl-6-amino-2-thiouracil | Iodothyronine Deiodinase | Strongly inhibited the deiodinase reaction. nih.gov |

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, and metabolic stability—by exchanging one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.combenthamscience.com This concept is highly applicable to the this compound scaffold.

A key example of bioisosteric replacement is the substitution of the C6-methyl group. As discussed, replacing the small alkyl group with a larger, more complex anilino substituent dramatically changes the biological activity profile, transforming the compound into a potent deiodinase inhibitor. nih.gov This demonstrates how a bioisosteric change can redirect the therapeutic application of a scaffold.

Other potential bioisosteric replacements for the this compound structure include:

Thiouracil Ring Modifications : Replacing the sulfur atom at the C2-position with an oxygen atom (to yield a uracil) or a selenium atom would significantly alter the electronic distribution and hydrogen-bonding capabilities of the molecule, likely affecting its target interactions.

C2-Butyl Group Replacement : The n-butyl group could be replaced by other groups to modulate lipophilicity and steric bulk. cambridgemedchemconsulting.com For example, a cyclobutyl or a tert-butyl group could explore different binding pocket conformations. benthamscience.com Replacing hydrogen with deuterium (B1214612) on the butyl chain could be used to modulate metabolism by leveraging the kinetic isotope effect. cambridgemedchemconsulting.com

Classical Bioisosteres : The methyl group at C6 could be swapped with other classical bioisosteres like -NH2, -OH, or a halogen such as -Cl, to probe the electronic and steric requirements of the binding site. cambridgemedchemconsulting.com

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group sort | Bioisosteric Replacement sort | Potential Effect on Activity/Properties sort |

|---|---|---|

| C6-Methyl (-CH3) | Anilino, Halogen (Cl, F), Hydroxyl (-OH) | Alters steric and electronic profile; can shift activity towards different targets (e.g., enzyme inhibition). nih.gov |

| C2-Thio (=S) | Oxo (=O), Seleno (=Se) | Modifies hydrogen bonding capacity and electronic character, affecting target binding affinity. |

| C2-Butyl (-C4H9) | Trifluoromethyl (-CF3), Cycloalkyl, tert-Butyl | Changes lipophilicity, metabolic stability, and steric interactions within the binding pocket. cambridgemedchemconsulting.com |

| Pyrimidine Ring C-H | Pyrimidine Ring C-F | Can form specific interactions (e.g., with backbone amides) and block metabolic oxidation at that position. |

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, SAR is often guided by metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). LE measures the binding energy per heavy atom of a molecule, providing an assessment of how efficiently a compound binds to its target. LipE relates potency to the lipophilicity (typically measured as logP or logD) of a compound, aiming to achieve high potency without excessive lipophilicity, which can lead to poor solubility, non-specific toxicity, and rapid metabolism. cambridgemedchemconsulting.com

For this compound derivatives, these considerations are paramount for optimization.

Ligand Efficiency (LE) : A small fragment that binds, even weakly, might have a high LE, indicating it is a good starting point for optimization. By growing the molecule from this efficient core—for instance, by adding the anilino group at C6—potency can be increased. The goal is to ensure that the added atoms contribute favorably to the binding energy, thus maintaining or improving LE.

Lipophilic Efficiency (LipE) : The transition from 6-propyl-2-thiouracil to 6-(p-n-butylanilino)-2-thiouracil increases both potency and lipophilicity. nih.gov An analysis of LipE would determine if the gain in potency justifies the increase in lipophilicity. Highly efficient compounds achieve high potency with minimal lipophilicity. Using bioisosteres that are less lipophilic, such as replacing a t-butyl group with a trifluoromethyl oxetane, is a known strategy to improve LipE and metabolic stability. cambridgemedchemconsulting.com

Optimizing these parameters ensures that the development of derivatives is directed towards compounds with a higher probability of becoming successful drug candidates by balancing potency with favorable pharmacokinetic and safety profiles.

Table 4: Impact of Structural Modifications on Lipophilicity and Efficiency

| Structural Modification sort | Predicted Effect on Lipophilicity (logP) sort | Consideration for Ligand/Lipophilic Efficiency sort |

|---|---|---|

| Increase alkyl chain length at C2 (e.g., butyl to hexyl) | Increase | May decrease LipE if potency gain is not proportional. Can lead to lower solubility. |

| Decrease alkyl chain length at C2 (e.g., butyl to ethyl) | Decrease | May improve LipE and solubility, but could reduce potency if hydrophobic interactions are critical. |

| Add polar group (e.g., -OH, -COOH) to ring system | Decrease | Generally improves solubility and LipE, but may reduce cell permeability. |

| Add halogen (e.g., -F, -Cl) to ring system | Increase | Often increases potency, but must be balanced against the rise in lipophilicity to maintain a good LipE. |

Biological Activities and Mechanistic Studies of 2 Butyl 6 Methylthiouracil at the Cellular and Molecular Level

Antioxidant Mechanisms and Cellular Response

Thiouracil derivatives have been a subject of interest for their antioxidant capabilities, which are often attributed to their unique chemical structure. The presence of a sulfur atom and the pyrimidine (B1678525) ring system allows these compounds to participate in reactions that neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydrogen peroxide (H2O2) scavenging assays are commonly employed to evaluate this activity. For thiouracil derivatives, the capacity to donate a hydrogen atom or an electron to a free radical is crucial for their scavenging effect. hueuni.edu.vn

While specific DPPH and H2O2 scavenging data for 2-Butyl-6-methylthiouracil are not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For instance, various 2-thiouracil (B1096) derivatives have demonstrated significant radical scavenging activity (RSA) in DPPH assays. nih.gov The antioxidant capacity of these molecules can be influenced by the nature and position of substituents on the thiouracil ring. It has been observed that the presence of electron-donating groups can enhance the antioxidant activity. nih.gov In the case of this compound, the butyl and methyl groups are electron-donating, which would theoretically contribute to its antioxidant potential.

Research on other thiourea (B124793) derivatives has also shown a strong capacity for scavenging free radicals, which is attributed to the thiourea moiety within their structure. hueuni.edu.vn

Table 1: Illustrative DPPH Radical Scavenging Activity of Thiouracil Derivatives

| Compound | Concentration | % Inhibition (Illustrative) |

| 2-Thiouracil Derivative A | 50 µg/mL | 45% |

| 2-Thiouracil Derivative B | 50 µg/mL | 60% |

| This compound | 50 µg/mL | Expected to show activity |

| Ascorbic Acid (Standard) | 50 µg/mL | 95% |

This table is for illustrative purposes and is based on the general antioxidant activity of thiouracil derivatives. Specific data for this compound is not available.

Lipid peroxidation is a detrimental process initiated by free radicals, leading to the degradation of lipids in cell membranes and the production of harmful byproducts. Antioxidants that can inhibit lipid peroxidation are vital for maintaining cellular integrity. Thiouracil compounds are known to interfere with this process. The mechanism often involves the termination of the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals.

Studies on thiourea derivatives have highlighted their ability to protect against lipid peroxidation, a process implicated in conditions like aging and carcinogenesis. nih.gov The lipophilic nature of the butyl group in this compound would likely enhance its ability to incorporate into lipid membranes, potentially increasing its efficacy in inhibiting lipid peroxidation at the site of radical attack.

Lipoxygenases (LOXs) are enzymes that play a role in the inflammatory process and the generation of oxidative stress by catalyzing the oxidation of polyunsaturated fatty acids. nih.gov The inhibition of these enzymes, such as 15-lipoxygenase (15-LOX), is another important aspect of antioxidant and anti-inflammatory activity.

A variety of 2-thiouracil derivatives have been synthesized and evaluated for their ability to inhibit 15-LOX. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of the enzyme, preventing its interaction with its substrate. nih.gov The structural features of this compound, including its alkyl substituents, would influence its binding affinity for the hydrophobic channels of the 15-LOX active site.

Endocrine System Modulation (Thyroid Axis Focus)

Thiouracil and its derivatives are well-known for their effects on the endocrine system, specifically their ability to modulate the function of the thyroid gland. These compounds are classified as antithyroid agents.

The primary mechanism by which thiouracils exert their antithyroid effects is by inhibiting the synthesis of thyroid hormones, namely thyroxine (T4) and triiodothyronine (T3). This is achieved by targeting key steps in the hormone production pathway within the thyroid gland. A related compound, 5-Butyl-6-methyl-2-thiouracil, has been investigated for its antithyroid activity. ontosight.ai

In both in vitro and animal models, thiouracil derivatives like propylthiouracil (B1679721) (PTU) have been shown to decrease the production of thyroid hormones. ui.ac.id This leads to a reduction in the circulating levels of T4 and T3, which is the therapeutic goal in the management of hyperthyroidism. The butyl group in this compound is expected to confer a similar, if not enhanced, antithyroid activity due to its lipophilicity, which may facilitate its uptake and concentration within the thyroid gland.

The key enzyme in thyroid hormone synthesis is thyroperoxidase (TPO), which is responsible for the oxidation of iodide and its incorporation onto tyrosine residues of the thyroglobulin protein. ui.ac.id Thiouracil derivatives, including this compound, are known to be potent inhibitors of TPO. ontosight.ai

The mechanism of TPO inhibition by thioureylene drugs involves a reaction with an oxidized form of the enzyme's heme prosthetic group. nih.gov This interaction prevents the enzyme from carrying out its catalytic function, thereby halting the synthesis of thyroid hormones. The inactivation of TPO by these drugs is a critical step in their therapeutic action. Studies on various thiourea and thiouracil derivatives have consistently demonstrated their ability to inhibit TPO, making this a hallmark of this class of compounds. acs.orgnih.gov

Table 2: Summary of Biological Activities of this compound (based on related compounds)

| Biological Activity | Mechanism of Action | Potential Effect |

| Antioxidant | Free radical scavenging (DPPH, H2O2), Inhibition of lipid peroxidation, Inhibition of 15-Lipoxygenase | Cellular protection against oxidative stress |

| Endocrine Modulation | Inhibition of thyroid hormone biosynthesis, Inhibition of thyroperoxidase (TPO) | Reduction of thyroid hormone levels |

Antimicrobial Efficacy in Cellular Models

Antibacterial Spectrum and Modes of Action

No data is available on the specific antibacterial spectrum or the mechanisms of action of this compound against various bacterial strains.

Antifungal Properties and Cellular Targets

There is no available research detailing the antifungal properties of this compound or its specific cellular targets in fungal organisms.

Antineoplastic and Cytotoxic Actions in Cell Lines

Impact on Cell Proliferation and Viability (in vitro)

No studies were found that assess the in vitro impact of this compound on the proliferation and viability of cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The mechanisms by which this compound might induce apoptosis or cause cell cycle arrest in cancer cells have not been documented in the available scientific literature.

Histone Deacetylase (HDAC) Inhibition and Downstream Effects

There is no information available to suggest that this compound functions as a histone deacetylase (HDAC) inhibitor or to describe any potential downstream effects related to such activity.

Inhibition of DNA Synthesis in Cellular Systems

No specific studies or data were identified that investigate the inhibitory effects of this compound on DNA synthesis in cellular systems. Research on related uracil (B121893) derivatives has explored the inhibition of bacterial DNA polymerase IIIC, but these findings are not directly applicable to this compound. nih.gov

Immunomodulatory Effects

Comprehensive searches did not yield any specific information regarding the immunomodulatory activities of this compound.

Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-6)

There are no available research findings that specifically document the effects of this compound on the production or suppression of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Modulation of Signaling Pathways (e.g., NF-κB, ERK1/2)

No studies were found that describe the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) or Extracellular signal-regulated kinase 1/2 (ERK1/2), by this compound.

Other Investigated Biological Activities in Pre-clinical Models

Investigations into other potential therapeutic applications of this compound in pre-clinical settings are not documented in the available literature.

Antimalarial Activity

There is no scientific evidence from pre-clinical studies to suggest that this compound possesses antimalarial properties. While other novel compounds are under investigation for such activity, this specific compound has not been identified as a candidate. nih.govresearchgate.net

Effects on Hematopoiesis and Cellular Regeneration

No research data was found concerning the effects of this compound on the processes of hematopoiesis (blood cell formation) or cellular regeneration. While studies on related compounds like 6-methyluracil (B20015) have shown some proliferative activity, these results cannot be extrapolated to this compound. jppres.com The parent compound, methylthiouracil (B1676490), has been associated with agranulocytosis, a severe condition affecting white blood cells. iarc.frnih.gov

Role in Sulfur Metabolism Studies

While direct and extensive research into the specific role of this compound in broader sulfur metabolism is not widely documented in publicly available literature, its structural features as a thiouracil derivative allow for informed discussion based on the metabolic pathways of analogous compounds. The presence of a sulfur atom within its heterocyclic ring suggests potential interactions with and integration into the complex network of sulfur metabolism. Studies on related thiouracils and thioamides provide insights into how this compound might be metabolically processed and utilized in experimental studies of sulfur-containing pathways.

The metabolism of thiouracil derivatives can involve enzymatic modifications of the sulfur atom. For instance, research on 6-n-propyl-2-thiouracil, a closely related antithyroid drug, has demonstrated its enzymatic S-methylation in vitro. nih.gov This process, catalyzed by methyltransferases, represents a direct metabolic alteration of the thiouracil core, indicating that the sulfur atom is a target for biological modification. nih.gov

Furthermore, studies on other sulfur-containing heterocyclic compounds suggest the possibility of desulfurization, where the sulfur atom is removed from the ring. In Bacillus subtilis, for example, a thiouracil desulfidase has been identified that can catalyze the removal of sulfur from 2-thiouracil. nih.gov This line of research, focused on the modification of tRNAs, highlights a fundamental biochemical process that could be relevant to the metabolism of exogenous thiouracils like this compound. nih.gov

Another significant area of sulfur metabolism research where thiouracil derivatives may play a role is in the study of hydrogen sulfide (B99878) (H₂S) signaling. H₂S is a gaseous signaling molecule involved in numerous physiological processes, and compounds that can donate H₂S are valuable research tools. Thioamides, the chemical class to which this compound belongs, have been investigated as potential H₂S donors. researchgate.netnih.gov The controlled release of H₂S from these molecules allows for the investigation of its effects on cellular functions. The rate and extent of H₂S release can often be controlled through structural modifications of the donor molecule. researchgate.netnih.gov

Research into various H₂S donors has provided a platform for understanding their therapeutic potential. The table below summarizes findings on different classes of H₂S donors, which could provide a framework for studying compounds like this compound.

| H₂S Donor Class | Mechanism of H₂S Release | Potential Applications/Findings |

| Thioamides/Thiolactams/Thioureas | Hydrolysis, often facilitated by cysteine or other thiols. The rate of release can be modified by structural changes to the molecule. researchgate.netnih.gov | Investigated for blood pressure regulation; shown to induce hypotensive responses in vivo. researchgate.netnih.gov |

| Garlic-Derived Sulfur Compounds | Decomposition in the presence of thiols like glutathione. | Release H₂S, contributing to the cardiovascular benefits associated with garlic. |

| Phosphorodithioates | Hydrolysis under acidic conditions. | Showed protective effects against oxidative damage and enhanced cell viability. |

| Lawesson's Reagent | Used in chemical synthesis as a sulfurating agent, but also studied for biological H₂S release. | Demonstrated anti-inflammatory effects in models of colitis. |

The connection between H₂S and thyroid function, where thiouracils are known to act, adds another layer of complexity. Studies have shown that H₂S may promote thyroid hormone synthesis, a process that antithyroid drugs like methylthiouracil inhibit. who.intnih.gov This suggests a potential interplay between the direct inhibitory effects of thiouracils on thyroid peroxidase and their possible role as H₂S modulators, a subject that warrants further investigation.

Coordination Chemistry of 2 Butyl 6 Methylthiouracil and Its Metal Complexes

Synthesis and Characterization of Metal-Thiouracil Complexes

The synthesis of metal complexes with 2-Butyl-6-methylthiouracil and its parent compound, 6-methyl-2-thiouracil, typically involves the reaction of the thiouracil derivative with a corresponding metal salt in a suitable solvent. preprints.orgencyclopedia.pub The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Complexes with Transition Metals (e.g., Cu(II), Pd(II), Au(III), Ni(II), Co(II), Zn(II), Cd(II), Ag(I), Hg(II), W(CO)5)

A wide array of transition metal complexes of thiouracil derivatives, including 6-methyl-2-thiouracil, have been successfully synthesized and studied. preprints.orgencyclopedia.pub These include complexes with copper(II), palladium(II), nickel(II), cobalt(II), zinc(II), cadmium(II), silver(I), and mercury(II). preprints.orgencyclopedia.pub The synthesis of these complexes is often achieved by mixing aqueous solutions of the metal salts with the ligand dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). encyclopedia.pub

For instance, new Cu(II) and Pd(II) complexes with 6-methyl-2-thiouracil have been synthesized and their structures investigated. mdpi.com The interaction of metal ions with 6-methyl-2-thiouracil in a specific molar ratio of metal:ligand:base has led to the formation of distinct complexes. preprints.org Furthermore, complexes of 6-methyl-2-thiouracil with W(CO)5 have also been reported, where the ligand coordinates to the metal ion through the sulfur atom. preprints.org

| Metal Ion | Ligand | Solvent | Key Characterization Techniques | Reference |

| Cu(II), Pd(II) | 6-methyl-2-thiouracil | DMSO/Water | UV-Vis, IR, Raman, NMR | mdpi.com |

| W(CO)5 | 6-methyl-2-thiouracil | Not Specified | X-ray crystallography | preprints.org |

| Cu(I), Ni(II), Co(II), Zn(II), Ag(I), Cd(II), Hg(II) | 6-amino-2-thiouracil | Not Specified | IR, UV-Vis, NMR, TGA, DSC | encyclopedia.pubpreprints.org |

Ligand Binding Modes and Coordination Geometries

This compound, like other thiouracil derivatives, is a versatile ligand capable of coordinating to metal ions in several ways, leading to a variety of coordination geometries. This versatility arises from the presence of multiple potential donor atoms within its structure.

Donor Atoms and Chelating Capabilities (Sulfur, Nitrogen, Oxygen)

The this compound molecule possesses three types of potential donor atoms: the sulfur atom of the thiocarbonyl group, the nitrogen atoms of the pyrimidine (B1678525) ring, and the oxygen atom of the carbonyl group. preprints.orgnih.gov The coordination can occur through one or more of these sites, leading to different coordination modes. The deprotonation of the N1 and N3 atoms of the pyrimidine ring can also influence the coordination behavior. preprints.org

The sulfur atom is a soft donor and readily coordinates to soft metal ions. The nitrogen atoms can also act as donor sites. The exocyclic oxygen atom can participate in coordination, although it is generally a weaker donor than the sulfur atom in this class of compounds. The chelating capability of the ligand allows it to form stable ring structures with the metal ion, for instance, by coordinating through both a nitrogen and the sulfur atom.

Monodentate, Bidentate, and Bridging Coordination

Depending on the reaction conditions, the nature of the metal ion, and the substituents on the thiouracil ring, this compound can exhibit various coordination modes:

Monodentate Coordination: The ligand binds to the metal center through a single donor atom. This has been observed in various metal complexes of 2-thiouracil (B1096) derivatives, where coordination can occur through the N1, N3, S, or O atoms. preprints.orgmdpi.com For example, in some Cu(II) complexes with 6-propyl-2-thiouracil, a monodentate coordination through the sulfur atom has been suggested. encyclopedia.pub

Bidentate Coordination: The ligand binds to the metal center through two donor atoms, forming a chelate ring. A common bidentate coordination mode involves the N1 and S2 atoms. mdpi.com Another possibility is the involvement of the N3 and O4 atoms. encyclopedia.pub For instance, in a Zn(II) complex with 6-amino-2-thiouracil, the ligand acts as a bidentate chelate, coordinating through the sulfur and a nitrogen atom. encyclopedia.pub

Bridging Coordination: The ligand can bridge two metal centers, leading to the formation of polynuclear or polymeric complexes. This can occur when the ligand coordinates to two different metal ions simultaneously, for example, through its sulfur and one of the nitrogen atoms. The formation of polymeric complexes in the solid state has been suggested for some Cu(II) and Pd(II) complexes of 6-methyl-2-thiouracil. encyclopedia.pub

Influence of Substituents on Coordination Chemistry

The presence of substituents on the thiouracil ring, such as the butyl group at the 2-position and the methyl group at the 6-position, can influence the coordination chemistry in several ways. These substituents can exert steric and electronic effects that affect the donor ability of the coordinating atoms and the stability of the resulting complexes.

The steric hindrance caused by the bulky butyl group might influence the preferred coordination site and the geometry of the complex. For example, it could favor coordination at a less sterically crowded site. The electronic effects of the substituents can alter the electron density on the potential donor atoms, thereby modifying their affinity for different metal ions.

Biological Activities of Metal-Thiouracil Complexes

Metal complexes of thiouracil derivatives have shown a wide range of biological activities, often exhibiting enhanced efficacy compared to the free ligands. preprints.orgresearchgate.net This enhancement is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across cell membranes. thepharmajournal.com

The biological activities of these complexes are diverse and include antibacterial, antifungal, and cytotoxic properties. preprints.orgresearchgate.net For instance, Cu(II) and Pd(II) complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. mdpi.comresearchgate.net In some cases, the metal complexes showed greater antimicrobial potency than the free ligand. preprints.org

| Complex Type | Biological Activity | Key Findings | Reference |

| Cu(II) and Pd(II) complexes of 6-methyl-2-thiouracil | Antimicrobial | Showed activity against Gram-positive and Gram-negative bacteria and yeasts. | mdpi.comresearchgate.net |

| Pd(II) and Au(III) complexes of thiouracil derivatives | Anticancer | Exhibited significant cytotoxic effects against tumor cell lines. | researchgate.net |

| Various transition metal complexes | Antibacterial, Antifungal | Chelation enhances the lipophilicity and biological activity of the ligand. | preprints.orgthepharmajournal.com |

Enhanced Antimicrobial Efficacy of Complexes

The complexation of thiouracil derivatives with transition metals has been demonstrated to be a promising strategy for the development of novel antimicrobial agents. Research indicates that metal complexes of these ligands often exhibit greater antimicrobial potency compared to the free ligands. mdpi.compreprints.org This enhancement is attributed to the principles of chelation theory, which suggests that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

A study on the metal complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil revealed that the introduction of metal ions generally improved the antimicrobial activity of both ligands. mdpi.com In particular, the Cu(II) complex of 6-methyl-2-thiouracil and the Pd(II) complex of 6-propyl-2-thiouracil demonstrated the highest activity against the tested microorganisms. mdpi.com

The antimicrobial activity of 6-methyl-2-thiouracil and its Cu(II) and Pd(II) complexes was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as yeasts. The results, summarized in the table below, clearly indicate that the Cu(II) complex, in particular, exhibited a broad spectrum of activity, inhibiting the growth of all tested microorganisms. mdpi.com The free ligand, 6-methyl-2-thiouracil, showed a much narrower spectrum of activity. mdpi.com

Antimicrobial Activity of 6-methyl-2-thiouracil and its Metal Complexes (Inhibition Zone in mm)

| Microorganism | 6-methyl-2-thiouracil | Cu(II) Complex | Pd(II) Complex |

|---|---|---|---|

| Staphylococcus aureus | - | 13 | - |

| Enterococcus faecalis | 12 | 16 | - |

| Listeria monocytogenes | 12 | 14 | 11 |

| Escherichia coli | - | 13 | 11 |

| Salmonella enterica | - | 15 | 11 |

| Proteus vulgaris | 11 | 14 | 12 |

| Pseudomonas aeruginosa | 11 | 13 | 12 |

| Candida albicans | 11 | 13 | 11 |

| Saccharomyces cerevisiae | - | 13 | - |

Data sourced from a study on the synthesis and antibacterial activities of new Cu(II) and Pd(II) complexes with 6-methyl-2-thiouracil and 6-propyl-2-thiouracil. mdpi.com

Cytotoxic Properties of Metal-Thiouracil Formulations

In addition to their antimicrobial properties, metal complexes of thiouracil derivatives have garnered significant attention for their potential as anticancer agents. researchgate.netpreprints.org The coordination of metal ions such as copper, palladium, and gold to thiouracil-based ligands has been shown to significantly enhance their cytotoxic effects against various cancer cell lines. preprints.org

A notable study investigated the cytotoxic properties of metal complexes incorporating 6-propyl-2-thiouracil. preprints.org The research focused on the cytotoxic effects of Cu(II) and Pd(II) complexes against human cervical carcinoma cells (HeLa) and normal kidney cells from the African green monkey. The results demonstrated that the inclusion of Cu(II) and Pd(II) in the compound structure significantly improved their cytotoxicity. preprints.org All tested complexes exhibited a greater capability to reduce the proliferation of cancer cells compared to normal cells. preprints.org

The palladium(II) complex of 6-propyl-2-thiouracil, in particular, showed the lowest CD50 value against the tumor cell line, indicating high potency. preprints.org These findings suggest that metal-thiouracil formulations, especially those containing palladium(II) and gold(III), hold considerable promise for the development of new anticancer agents. preprints.orgresearchgate.net

Cytotoxic Activity of 6-propyl-2-thiouracil and its Metal Complexes (CD50 in mM)

| Compound | HeLa (Human Cervical Carcinoma) | Normal Kidney Cells |

|---|---|---|

| 6-propyl-2-thiouracil | 0.0955 | >1 |

| Cu(II) Complex | 0.00312 | 0.125 |

| Pd(II) Complex | 0.00064 | 0.0625 |

Data sourced from an investigation into the cytotoxicity of metal complexes with thiouracil derivatives. preprints.org

Advanced Analytical and Spectroscopic Characterization Techniques in Thiouracil Research

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

ESI is a soft ionization technique that is ideal for determining the molecular mass of polar molecules like thiouracil derivatives. The analysis of related compounds shows that 2-Butyl-6-methylthiouracil would be expected to produce a strong signal for the protonated molecule, [M+H]⁺, and potentially a sodiated adduct, [M+Na]⁺. nih.gov The exact mass of these ions, measured by a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR), can be used to confirm the elemental composition (C₉H₁₄N₂OS) with high accuracy. copernicus.org

Expected ESI-MS Ions for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₅N₂OS⁺ | 199.0905 |

| [M+Na]⁺ | C₉H₁₄N₂OSNa⁺ | 221.0724 |

In tandem MS (MS/MS), the parent ion (e.g., the [M+H]⁺ ion) is selected and fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. For S-alkylated thiouracils, characteristic fragmentation pathways include the cleavage of the alkyl chain. researchgate.net The fragmentation of this compound would likely involve the loss of the butyl group as butene (C₄H₈), leading to a prominent fragment corresponding to the protonated 6-methyl-2-thiouracil core. Further fragmentation of the pyrimidine (B1678525) ring would also occur.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in the molecule. researchgate.net

In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.

N-H Stretching: A band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the pyrimidine ring.

C-H Stretching: Bands just below 3000 cm⁻¹ arising from the C-H bonds of the methyl and butyl groups.

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl (C=O) group at the C4 position. nih.gov

C=N and C=C Stretching: Bands in the 1550-1650 cm⁻¹ region corresponding to the double bonds within the pyrimidine ring.

C-S Stretching: A weaker band in the fingerprint region (typically 600-800 cm⁻¹) associated with the C-S bond.